(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol is a heterocyclic compound characterized by the presence of a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a thiol group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 192.24 g/mol. The compound exhibits unique chemical properties due to the combination of the oxadiazole and thiol functionalities, making it an interesting subject for various chemical and biological studies .
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol has demonstrated notable biological activities:
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol can be achieved through several methods:
The applications of (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol are diverse:
Interaction studies involving (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol have focused on its binding affinities with various biological targets:
These interactions highlight its potential as a lead compound for further development in medicinal chemistry.
Several compounds share structural similarities with (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol. Some notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Phenyl-1,3,4-thiadiazole | Contains sulfur instead of oxygen | Exhibits different biological activities due to sulfur's reactivity |
| 5-(4-methylphenyl)-1,3,4-oxadiazole | Substituted phenyl ring | Varies in electronic properties due to methyl substitution |
| 5-Amino-1,3,4-oxadiazole | Contains an amino group at position 5 | Different reactivity profile and potential for further derivatization |
What sets (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol apart from these compounds is its specific combination of oxadiazole and thiol functionalities. This unique structure contributes to its distinct chemical reactivity and biological activities that are not commonly found in other similar compounds .